molecular formula C20H18ClNO4 B14335208 1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- CAS No. 106314-72-1

1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl-

Cat. No.: B14335208
CAS No.: 106314-72-1
M. Wt: 371.8 g/mol
InChI Key: CDRVJEBSVVMFET-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- is a complex organic compound belonging to the indole family.

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- involves several steps. One common synthetic route includes the reaction of indole-3-acetic acid with 4-chlorobenzaldehyde under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Scientific Research Applications

1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

CAS No.

106314-72-1

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

2-[1-[2-(4-chlorophenyl)-2-oxoethyl]-5-methoxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C20H18ClNO4/c1-12-16(10-20(24)25)17-9-15(26-2)7-8-18(17)22(12)11-19(23)13-3-5-14(21)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)

InChI Key

CDRVJEBSVVMFET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O

Origin of Product

United States

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